3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline
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Overview
Description
3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a thiazole ring substituted with a methyl group at the 5-position, a p-tolyl group at the 4-position, and an aniline group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For example, 2-bromo-1-(p-tolyl)ethanone can react with thiourea to form the thiazole ring.
Substitution Reactions: The methyl group can be introduced at the 5-position of the thiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The aniline group can be introduced at the 2-position through a nucleophilic substitution reaction using aniline and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, Lewis acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses and neuroprotective pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness
3-(5-Methyl-4-(p-tolyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methyl and p-tolyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N2S |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2S/c1-11-6-8-13(9-7-11)16-12(2)20-17(19-16)14-4-3-5-15(18)10-14/h3-10H,18H2,1-2H3 |
InChI Key |
QIQMNLQDZIDQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C |
Origin of Product |
United States |
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